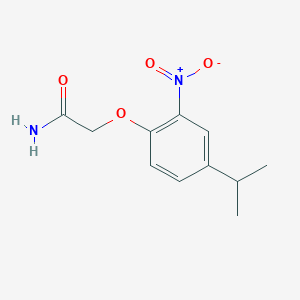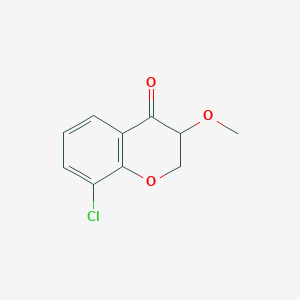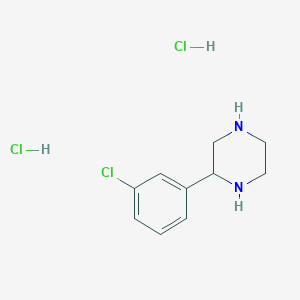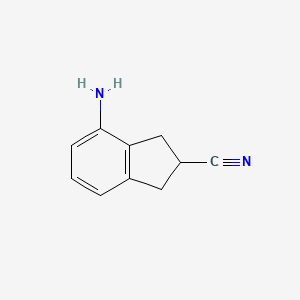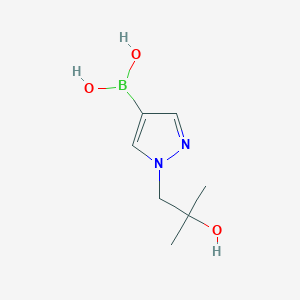
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a hydroxy-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura couplings due to their efficiency and scalability. The process typically includes the preparation of the boronic acid precursor, followed by the coupling reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the boronic acid group can produce a borane.
Applications De Recherche Scientifique
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are known to inhibit serine proteases, making them useful in the study of enzyme mechanisms.
Medicine: Boronic acid derivatives are being explored as potential therapeutic agents, particularly in the treatment of cancer and diabetes.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and materials science
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and intermediate in organic synthesis.
3(5)-Substituted Pyrazoles: These compounds are structurally similar to (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid and are used in the synthesis of more complex heterocyclic systems.
Uniqueness
What sets this compound apart is its unique combination of a boronic acid group with a pyrazole ring, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.
Propriétés
Formule moléculaire |
C7H13BN2O3 |
|---|---|
Poids moléculaire |
184.00 g/mol |
Nom IUPAC |
[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-7(2,11)5-10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |
Clé InChI |
VOBCXOGHSBTUTF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CC(C)(C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


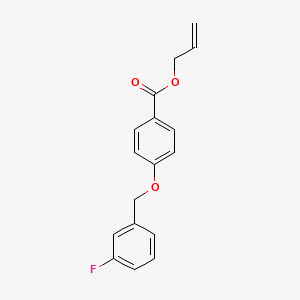

![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)
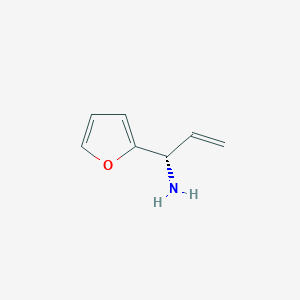

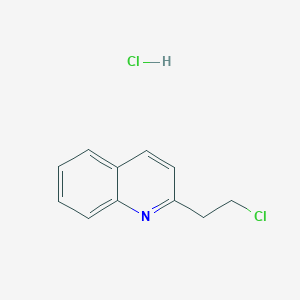
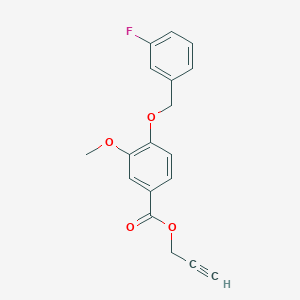
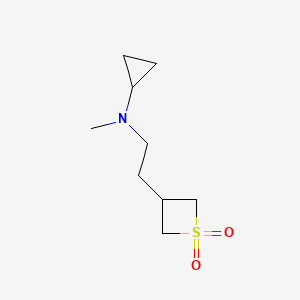
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
